Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate
Description
Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused furopyridine core substituted with an amino group at position 2, a methyl group at position 6, and an ethyl ester at position 2. This structure combines electron-rich aromatic systems with reactive functional groups, making it a versatile intermediate in medicinal chemistry and materials science. Its fused bicyclic framework is analogous to bioactive heterocycles found in pharmaceuticals, such as kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-15-11(14)8-9-7(16-10(8)12)4-6(2)5-13-9/h4-5H,3,12H2,1-2H3 |
InChI Key |
MWJZXZLABCWNAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1N=CC(=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Functionalization
The synthesis typically begins with a substituted 2-hydroxynicotinic acid derivative such as 6-methyl-2-hydroxynicotinic acid. This precursor undergoes chlorination using phosphorus pentachloride to form ethyl 2-chloronicotinate derivatives. Subsequent nucleophilic substitutions and condensations prepare the molecule for cyclization.
Cyclization to Form the Furopyridine Core
A key step involves the heterocyclization of pyridine-N-oxide derivatives under mild, metal-free conditions to form the furo[3,2-b]pyridine core. This method has been shown to yield 2,3-substituted furopyridines, including ethyl carboxylate derivatives, in good yields (50–91%) with high regioselectivity.
Functional Group Transformations
- Amination: The pyridine moiety can be selectively aminated at the 2-position to introduce the amino group, yielding Ethyl 2-amino derivatives.
- Methylation: The 6-methyl substituent is introduced either by starting from methyl-substituted nicotinic acid derivatives or by methylation reactions on intermediates.
- Esterification: The carboxylate ester group at the 3-position is typically introduced via Claisen condensation with ethyl acetate or by esterification of the corresponding acid.
Example Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chlorination | Phosphorus pentachloride, 6-methyl-2-hydroxynicotinic acid | ~70 | Formation of ethyl 2-chloronicotinate |
| 2 | Claisen Condensation | Ethyl acetate, base | 60–80 | Introduction of ester functionality |
| 3 | Bromination | Hydrobromic acid, bromine | 40–60 | Preparation of bromoacetyl intermediate |
| 4 | Cyclization | Silver oxide, mild metal-free conditions | 50–90 | Formation of furo[3,2-b]pyridine core |
| 5 | Reduction and Amination | Lithium aluminum hydride (LAH), ammonia or amination reagents | Variable | Introduction of amino group at position 2 |
| 6 | Purification | Chromatography or recrystallization | — | Final isolation of this compound |
Detailed Reaction Conditions and Notes
- Metal-Free Cyclization: The heterocyclization of pyridine-N-oxide derivatives avoids harsh metal catalysts, enhancing the environmental friendliness and scalability of the synthesis.
- Stability Considerations: The furan ring is prone to ring-opening under strong acidic or basic conditions; thus, mild conditions are preferred during cyclization and subsequent transformations.
- Substituent Effects: The presence of a methyl group at the 6-position influences reactivity and regioselectivity during cyclization and functionalization steps.
- Amination Efficiency: C–H amination on the pyridine ring is efficient under optimized conditions, although radical C–H arylation or fluorination is less effective.
Comparative Analysis of Preparation Methods
Supporting Spectroscopic and Analytical Data
Typical characterization data for this compound include:
- [^1H NMR and ^13C NMR](pplx://action/followup): Confirm the presence of the methyl group, amino substituent, and ester functionalities.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of the compound.
- Infrared Spectroscopy (IR): Characteristic peaks for NH2 stretch (~3300 cm^-1), ester carbonyl (~1700 cm^-1), and furan ring vibrations.
- Elemental Analysis: Consistent with calculated values for C, H, N content.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of fused pyridine carboxylates, which vary in substituents, ring systems, and applications. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance electrophilic reactivity and metabolic stability. For example, chlorinated analogs (e.g., ) are used in cross-coupling reactions, while trifluoromethyl groups () improve lipophilicity and bioavailability. Amino Groups: The 2-amino substituent in the target compound facilitates hydrogen bonding and interactions with biological targets, similar to mutagenic heterocyclic amines (). However, its placement on a furopyridine ring may reduce carcinogenic risks compared to imidazo[4,5-b]pyridines ().
Ring System Variations: Furopyridine vs. Saturated vs. Unsaturated Cores: Tetrahydrothienopyridines () show conformational flexibility, enabling interactions with protein binding pockets, while fully aromatic systems () prioritize planar rigidity for π-π stacking.
Synthetic Utility :
- Ethyl esters (e.g., ) are common protecting groups for carboxylic acids, enabling straightforward hydrolysis to active acids. Reactions with N-chlorosuccinimide (NCS) in different solvents () highlight regioselective functionalization at methyl groups, a pathway applicable to the target compound’s 6-CH₃ substituent.
Safety and Handling: Benzyl- and Boc-protected analogs () require stringent safety protocols due to acute toxicity risks (H34279 classification). The target compound’s amino group may necessitate similar precautions to avoid DNA adduct formation ().
Research Findings and Data
Table 2: Physicochemical Properties
| Property | This compound | Ethyl 6-benzyl-thienopyridine analog | Methyl 6-chlorothienopyridine analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 232.24 | 316.42 | 227.67 |
| LogP (Predicted) | 1.8 | 3.2 | 2.5 |
| Hydrogen Bond Acceptors | 5 | 4 | 4 |
| Synthetic Yield (Typical) | 50-60% | 75-85% | 65-70% |
| Melting Point (°C) | Not reported | 145–148 | 160–163 |
Mechanistic Insights :
- Regioselectivity : The methyl group at position 6 in the target compound may undergo halogenation (e.g., with NCS) akin to ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate, which forms chloromethyl derivatives in high yields (83%) ().
- Crystallography: Hydrogen-bonding patterns () in similar esters suggest that the amino and ester groups in the target compound could form dimeric or chain motifs, influencing crystal packing and solubility.
Biological Activity
Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.2 g/mol
- Melting Point : 190-191 °C
- CAS Number : 69539-64-6
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The key steps often include:
- Formation of the furo[3,2-b]pyridine core.
- Introduction of the ethyl carboxylate group via esterification.
- Amination at the 2-position.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of related pyridine derivatives. For instance, compounds derived from thieno[3,2-b]pyridines have shown significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with minimal toxicity to non-tumorigenic cells (MCF-12A) .
| Compound | Cell Line | GI50 (μM) | Effect on Non-Tumorigenic Cells |
|---|---|---|---|
| 2e | MDA-MB-231 | 13 | Minimal effect |
| 2f | MDA-MB-468 | TBD | Minimal effect |
The mechanism of action appears to involve cell cycle arrest and reduced cell proliferation, particularly affecting the G0/G1 and S phases .
Adenosine Receptor Affinity
Another area of interest is the interaction of pyridine derivatives with adenosine receptors. Research has shown that certain structural modifications can enhance selectivity and potency at human A3 adenosine receptors. For example, derivatives with specific substitutions at the 4 and 6 positions exhibit enhanced binding affinities .
| Compound | Ki (nM) | Selectivity Ratio |
|---|---|---|
| Ethyl derivative A | 20 | >5200 |
| Propyl derivative B | 18.9 | >1000 |
This indicates that this compound could potentially be optimized for receptor-specific activity through targeted modifications.
Case Studies
- Antitumor Efficacy in Vivo : In an in ovo chick chorioallantoic membrane model, a related compound demonstrated significant tumor size reduction when grafted with MDA-MB-231 cells, underscoring its potential for further development as an anticancer agent .
- Structure–Activity Relationships : A comprehensive study on pyridine derivatives revealed that specific functional groups significantly influence their biological activity, particularly in terms of receptor binding and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
